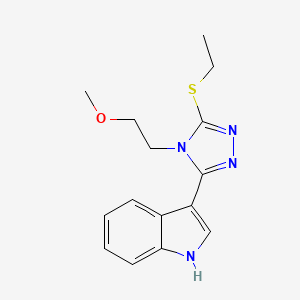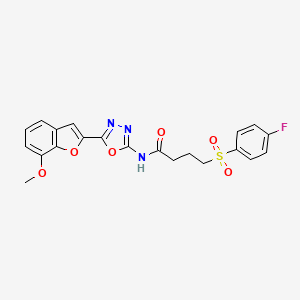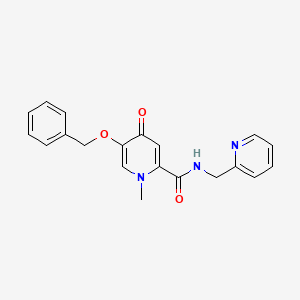![molecular formula C13H14ClF2NO2S B2449522 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2191213-32-6](/img/structure/B2449522.png)
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a sulfonyl group (a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom), and a chlorophenyl group (a phenyl ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the sulfonyl group, and the chlorophenyl group . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the chlorophenyl group . The sulfonyl group is known to participate in various reactions, including substitution and elimination reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Environmental Monitoring and Health Impact Studies
Environmental Presence and Human Exposure : Studies have highlighted the widespread presence of PFCs like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) in the environment and their detection in human serum samples. These studies underscore the persistent nature of such compounds and the need for monitoring their concentrations in both the environment and the human body to assess exposure and potential health risks (Calafat et al., 2007).
Health Effects and Toxicology : Research has linked exposure to PFCs with various health outcomes, including impacts on cholesterol levels, body weight, and insulin resistance. These findings are crucial for understanding the potential toxicological effects of PFCs and related compounds on human health, guiding the development of safety standards and regulations (Nelson, Hatch, & Webster, 2009).
Implications for Industrial and Consumer Product Safety
- Source Identification and Exposure Pathways : Identifying indoor sources of PFCs and their pathways to human exposure is essential for mitigating risks. Studies investigating the concentrations of PFCs in house dust, indoor air, and consumer products help in understanding how these compounds can accumulate in the human body and the environment. This research is pivotal for developing safer materials and products (Shoeib et al., 2011).
Advances in Medical and Material Science
- Medical Applications : Research on the use of perfluorinated compounds in medical applications, such as in dialysis membranes, highlights the potential benefits and drawbacks of these materials in healthcare settings. Such studies are vital for optimizing medical treatments and minimizing adverse health impacts related to material use (Liu et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEOTSFEILUXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

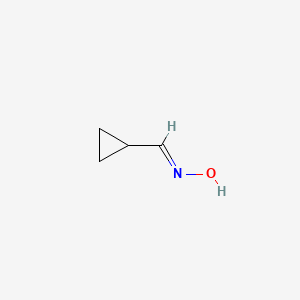
![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)
![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)
![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)


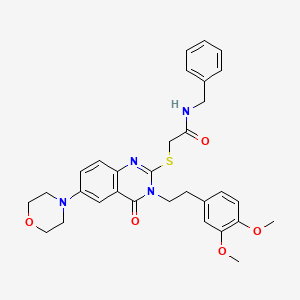
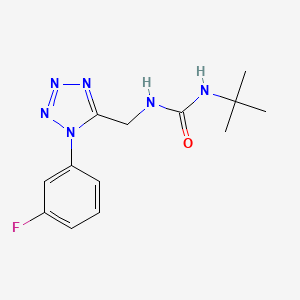
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)
